1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(2-hydroxycyclohexyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(15)13-6-8-14(9-7-13)11-4-2-3-5-12(11)16/h11-12,16H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAAZTZBILWXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Piperazine with 2-Hydroxycyclohexyl Precursors
A common strategy involves N-alkylation of piperazine using 2-hydroxycyclohexyl-containing electrophiles. For example, 1-(cyclopentylmethyl)piperazine analogs are synthesized via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane. Adapting this method, 2-hydroxycyclohexanone can react with piperazine in the presence of NaBH(OAc)₃ and acetic acid to yield 4-(2-hydroxycyclohexyl)piperazine.
Procedure :
- Piperazine (1.0 equiv.) and 2-hydroxycyclohexanone (1.1 equiv.) are dissolved in 1,2-dichloroethane.
- Acetic acid (1% v/v) and NaBH(OAc)₃ (1.2 equiv.) are added under nitrogen.
- The mixture is stirred for 18 hours, quenched with NaHCO₃, and extracted with dichloromethane.
- The crude product is purified via silica gel chromatography.
This method achieves moderate yields (60–75%) but requires careful pH control to minimize side reactions.
Acylation of 4-(2-Hydroxycyclohexyl)piperazine
The acetyl group is introduced via nucleophilic acyl substitution. 1-Acetylpiperazine derivatives are typically synthesized using acetic anhydride or acetyl chloride in the presence of a base.
Procedure :
- 4-(2-Hydroxycyclohexyl)piperazine (1.0 equiv.) is dissolved in dichloromethane.
- Triethylamine (1.2 equiv.) and acetyl chloride (1.1 equiv.) are added dropwise at 0°C.
- The reaction is warmed to room temperature, stirred for 6 hours, and washed with water.
- The organic layer is dried over Na₂SO₄ and concentrated to afford the product.
One-Pot Tandem Alkylation-Acylation
Recent protocols combine N-alkylation and acylation in a single pot to improve efficiency.
Procedure :
- Piperazine, 2-hydroxycyclohexanone, and NaBH(OAc)₃ are reacted in 1,2-dichloroethane.
- After alkylation completion, acetyl chloride and triethylamine are added without isolation.
- The mixture is stirred for 12 hours and purified via flash chromatography.
This method reduces purification steps but risks over-acylation (yield: 70–78%).
Analytical Characterization and Optimization
Spectroscopic Validation
Yield Optimization Strategies
Challenges and Alternative Approaches
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds or other electrophiles can be used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of 1-[4-(2-Oxocyclohexyl)piperazin-1-yl]ethan-1-one.
Reduction: Formation of 1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethanol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one has been investigated for its potential as a therapeutic agent in various medical conditions. Its structure suggests possible interactions with neurotransmitter systems and other biological pathways.
Potential Therapeutic Uses
- CNS Disorders : The compound may exhibit neuroprotective effects, making it a candidate for treating conditions such as Alzheimer's disease and other cognitive impairments. The presence of the piperazine moiety is associated with various central nervous system (CNS) activities .
- Metabolic Disorders : Similar compounds have shown efficacy in treating metabolic syndrome, including type 2 diabetes and obesity. This is attributed to their ability to modulate specific enzyme activities related to glucose metabolism and fat storage .
In Vitro Studies
Research has indicated that derivatives of this compound can inhibit certain enzymes involved in metabolic processes. For instance, studies on related compounds demonstrated their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in glucocorticoid metabolism .
Case Study Overview
A notable study evaluated the antimicrobial properties of structurally similar compounds, revealing significant antibacterial and antifungal activities. These findings suggest that this compound may also possess similar properties, warranting further investigation into its spectrum of activity .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclohexyl group may enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Aromatic Substituents
- 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethan-1-one (CAS 67914-60-7) Structure: A 4-hydroxyphenyl group replaces the hydroxycyclohexyl moiety. This compound may favor peripheral targets. Applications: Piperazine-phenolic derivatives are explored for antidepressant and antitumor activities .
- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Structure: Chlorine and phenyl substituents. Melting point: Not reported. Applications: Antifungal and antibacterial activities are documented for similar chlorinated piperazines .
Halogenated Aromatic Substituents
- QD17 (1-(4-(4-(4-Chlorobenzoyl)phenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one) Structure: 4-Chlorobenzoyl and phenoxypropyl groups. Properties: Melting point: 180.6–183.4°C; molecular weight: 400.90 g/mol. The chlorine atom and extended aromatic system increase lipophilicity, favoring CNS penetration. Applications: Dual activity as a histamine H3 receptor ligand and antioxidant .
- QD3 (1-(4-(4-(4-Fluorobenzoyl)phenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one) Structure: 4-Fluorobenzoyl substituent. Properties: Melting point: 162–163.6°C; molecular weight: ~384.45 g/mol. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine.
Aliphatic Substituents
- (R)-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one Structure: A 2-hydroxypropyl chain. Applications: Hydroxyalkyl-piperazines are explored for CNS targets due to balanced polarity .
- 2-Cyclohexyl-1-{4-[2-(2-furyl)-2-hydroxyethyl]piperazin-1-yl}ethanone hydrochloride Structure: Cyclohexyl and hydroxyethyl-furyl groups. Applications: Antifungal and antibacterial leads .
Key Comparative Insights
Structural Impact on Physicochemical Properties
| Compound | Substituent Type | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Estimated) |
|---|---|---|---|---|
| Target Compound | 2-Hydroxycyclohexyl | ~280.38* | Not reported | ~2.1 |
| QD17 | 4-Chlorobenzoyl | 400.90 | 180.6–183.4 | ~3.5 |
| QD3 | 4-Fluorobenzoyl | ~384.45 | 162–163.6 | ~3.2 |
| 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethan-1-one | 4-Hydroxyphenyl | 233.31 | Not reported | ~1.8 |
| (R)-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one | 2-Hydroxypropyl | ~188.25 | Not reported | ~0.9 |
*Calculated using average atomic masses.
- Lipophilicity: Halogenated aromatic derivatives (e.g., QD17) exhibit higher LogP values, favoring CNS penetration. The target compound’s cyclohexanol group balances hydrophilicity and lipophilicity.
- Melting Points : Aromatic derivatives generally have higher melting points due to crystalline packing, whereas aliphatic analogs (e.g., hydroxypropyl) are often oils or low-melting solids .
Biological Activity
1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one, also known by its CAS number 1179661-20-1, is a chemical compound characterized by its piperazine ring substituted with a hydroxycyclohexyl group and an ethanone moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a poly(ADP-ribose) polymerase (PARP) inhibitor, which plays a critical role in DNA repair mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 226.32 g/mol. The structure includes a piperazine ring that enhances its solubility and biological activity compared to similar compounds lacking the hydroxycyclohexyl substitution.
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| CAS Number | 1179661-20-1 |
The primary mechanism of action for this compound involves the inhibition of PARP. By inhibiting PARP, the compound disrupts the repair of single-strand DNA breaks, leading to an accumulation of double-strand breaks, ultimately resulting in cell death, particularly in cancer cells deficient in DNA repair pathways .
Biochemical Pathways
Inhibition of PARP has been shown to enhance the phosphorylation of H2AX and increase caspase 3/7 activity, indicating an induction of apoptosis in treated cells. This pathway is particularly relevant in oncological contexts where cancer cells exploit DNA repair mechanisms to survive .
Biological Activity and Efficacy
Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have demonstrated that this compound can effectively reduce cell viability in human breast cancer cell lines, with an IC50 value reported at approximately 18 µM. This efficacy is comparable to established PARP inhibitors like Olaparib .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar piperazine derivatives, highlighting their potential as therapeutic agents:
- Study on PARP Inhibition : A study synthesized various thiouracil amide compounds, including derivatives similar to this compound. These compounds were tested for their ability to inhibit PARP activity and induce apoptosis in breast cancer cells. Results indicated that these compounds significantly inhibited PARP activity and enhanced apoptotic markers .
- Comparative Analysis : In comparison with other piperazine derivatives, the unique hydroxycyclohexyl group in this compound contributes to its enhanced solubility and biological activity. This structural feature allows for more selective interactions with biological targets compared to less sterically hindered analogs .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that compounds similar to this compound exhibit good metabolic stability in human liver microsomes, indicating potential for further development as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one, and what experimental conditions are critical for optimizing yield?
- Answer: The synthesis typically involves multi-step reactions starting from piperazine derivatives and cyclohexanol precursors. Key steps include:
- Alkylation/Acylation: Introducing the ethanone group via Friedel-Crafts acylation or nucleophilic substitution under inert atmospheres (to prevent oxidation) .
- Cyclohexanol Functionalization: Hydroxylation of the cyclohexyl group using oxidizing agents like KMnO₄ or catalytic hydrogenation, requiring precise temperature control (e.g., 60–80°C) .
- Purification: Column chromatography with polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product. Yields are optimized by controlling reaction stoichiometry and catalyst selection (e.g., Pd/C for hydrogenation) .
Q. How can researchers characterize the structural integrity of this compound, and which analytical techniques are most reliable?
- Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ groups) and the hydroxycyclohexyl moiety (δ 1.2–2.0 ppm for cyclohexyl protons) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peaks matching C₁₂H₂₀N₂O₂) .
- X-ray Crystallography: Resolves stereochemistry of the hydroxycyclohexyl group, critical for understanding spatial interactions in biological assays .
Q. What preliminary biological screening strategies are recommended for this compound?
- Answer: Initial screens focus on:
- Target Binding Assays: Radioligand displacement studies to assess affinity for serotonin or dopamine receptors, common targets for piperazine derivatives .
- Cytotoxicity Profiling: MTT assays on cell lines (e.g., HEK-293 or HeLa) to evaluate baseline toxicity .
- Solubility and Stability: HPLC-based measurements in physiological buffers (pH 7.4) to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can conflicting data on the compound’s receptor selectivity be resolved, particularly when comparing in vitro vs. in vivo results?
- Answer: Contradictions often arise due to metabolic differences or assay conditions. Strategies include:
- Metabolite Profiling: LC-MS/MS to identify active metabolites in plasma or tissue homogenates .
- Receptor Knockdown Models: CRISPR/Cas9-mediated silencing of suspected off-target receptors (e.g., 5-HT₂A) to isolate mechanisms .
- Dose-Response Refinement: Testing across a wider concentration range (e.g., 1 nM–100 µM) to clarify EC₅₀/IC₅₀ discrepancies .
Q. What methodologies are effective for optimizing the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?
- Answer:
- Prodrug Design: Esterification of the hydroxycyclohexyl group to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .
- LogP Adjustments: Introducing electron-withdrawing substituents (e.g., fluorine) on the piperazine ring to balance solubility and membrane permeability .
- In Silico Modeling: Molecular dynamics simulations to predict BBB permeability using software like Schrödinger’s Desmond .
Q. How do structural analogs of this compound inform its structure-activity relationship (SAR) in neurological applications?
- Answer: Comparative studies with analogs highlight key pharmacophores:
- Key Insight: The hydroxycyclohexyl group reduces off-target binding compared to bulkier substituents, improving selectivity .
Methodological Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer:
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (vapor pressure >0.1 mmHg at 25°C) .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Q. How can researchers address challenges in scaling up synthesis without compromising purity?
- Answer:
- Flow Chemistry: Continuous reaction systems to maintain temperature control and reduce side reactions .
- Quality Control: In-line PAT (Process Analytical Technology) tools, such as FTIR spectroscopy, for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
